2-Methylhex-5-en-2-amine hydrochloride
Description
2-Methylhex-5-en-2-amine hydrochloride is a secondary amine hydrochloride derivative characterized by a methyl-substituted hexene backbone. Structurally, it combines a branched alkyl chain with an unsaturated alkene group (C=C at position 5) and a protonated amine group bound to a chloride counterion. These analogs are frequently utilized in pharmaceutical intermediates, agrochemicals, or functional materials .
Structure
2D Structure
Properties
IUPAC Name |
2-methylhex-5-en-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-4-5-6-7(2,3)8;/h4H,1,5-6,8H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSZNQJGAZMWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Nucleophilic Substitution (Methylamine Route)
A patented method describes the synthesis of N-methyl-5-hexene-1-amine, a close analog, which serves as a foundation for preparing this compound:
- Reactants : Methylamine solution (various solvents like methanol, water, ethanol) and 6-bromo-1-hexene.
- Procedure :
- Add methylamine solution (2 to 15 equivalents) to a reaction vessel.
- Introduce 1 equivalent of 6-bromo-1-hexene.
- Stir and heat the mixture at 40-50 °C for 2-3 hours.
- Cool to 20 °C, add a stabilizer (e.g., p-methoxyphenol).
- Add sodium hydroxide to neutralize.
- Remove excess methylamine under reduced pressure.
- Distill under reduced pressure at 50-60 °C to isolate the amine product.
- Stabilizers : p-methoxyphenol, 1,2-diphenol, 1,4-diphenol, or 2,6-dimethyl-4-tert-butylphenol.
- Advantages : Avoids explosive hydrogen generation, no organic solvent extraction, environmentally friendly, and yields high purity amine.
| Step | Conditions | Details |
|---|---|---|
| Reactants | Methylamine (2-15 eq), 6-bromo-1-hexene (1 eq) | Methylamine solution in methanol or water |
| Temperature | 40-50 °C | Oil bath heating |
| Reaction Time | 2-3 hours | Continuous stirring |
| Stabilizer | 0.02-2 eq p-methoxyphenol or others | Added post-reaction cooling |
| Base Addition | 1 eq sodium hydroxide | Neutralization step |
| Isolation | Reduced pressure distillation | 50-60 °C, colorless liquid obtained |
This method is scalable and suitable for industrial synthesis due to its safety and environmental considerations.
Multi-Step Synthesis via Condensation and Hofmann Degradation
Another approach involves the preparation of related amino acid derivatives, which can be converted into the target amine hydrochloride salt:
- Step 1: Condensation Reaction
- Isovaleraldehyde condenses with alkyl cyanoacetate to form 2-cyano-5-methylhex-2-enoic acid alkyl ester.
- Reaction is carried out with bases such as diethylamine, sodium methoxide, or potassium tert-butoxide.
- Solvents like hexane, ethanol, or methanol can be used.
- Step 2: Hydrolysis and Decarboxylation
- The reaction mixture is acidified with aqueous hydrochloric acid or sulfuric acid and refluxed.
- This promotes hydrolysis and decarboxylation to yield 3-isobutylglutaric acid derivatives.
- Step 3: Resolution and Salt Formation
- The racemic mixture is resolved using chiral amines like (R)-(+)-α-phenylethylamine in organic solvents (chloroform/ethanol).
- The desired enantiomer is isolated by crystallization and acidification with concentrated HCl.
- Step 4: Hofmann Degradation
- The carbamoylmethyl intermediate undergoes Hofmann bromide degradation using alkali metal hypohalites (e.g., sodium hypobromite).
- This converts the amide to the corresponding amine.
- Step 5: Final Isolation
- The amine is isolated as the hydrochloride salt by treatment with concentrated HCl and crystallization.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Condensation | Isovaleraldehyde + alkyl cyanoacetate + base | 2-cyano-5-methylhex-2-enoic acid ester |
| Hydrolysis | Aqueous HCl or H2SO4, reflux | 3-isobutylglutaric acid derivatives |
| Resolution | (R)-(+)-α-phenylethylamine, chloroform/ethanol | Enantiomerically pure acid salt |
| Hofmann Degradation | Alkali metal hypohalite, base | Conversion to amine |
| Salt Formation | Concentrated HCl, cooling, crystallization | This compound |
This route allows for enantiomeric purity and is adaptable to large-scale production with high cost-effectiveness and environmental safety.
Comparative Analysis of Preparation Methods
| Aspect | Nucleophilic Substitution (Methylamine Route) | Multi-Step Condensation & Hofmann Route |
|---|---|---|
| Starting Materials | 6-bromo-1-hexene, methylamine | Isovaleraldehyde, alkyl cyanoacetate, chiral amines |
| Reaction Complexity | Single-step nucleophilic substitution | Multi-step with condensation, hydrolysis, resolution, degradation |
| Temperature Range | 40-60 °C | 40-80 °C (varied per step) |
| Purity | High purity, minimal impurities | >99.5% purity achievable via resolution |
| Environmental Impact | Green, no explosive hydrogen, no organic extraction | Eco-friendly, uses aqueous acid/base and organic solvents |
| Scalability | Industrially scalable | Suitable for large-scale production |
| Enantiomeric Control | Not specified | High enantiomeric purity via chiral resolution |
Research Findings and Notes
- The nucleophilic substitution method is preferred for straightforward synthesis with fewer steps and safer reaction conditions, especially avoiding explosive hydrogen generation.
- The multi-step method provides access to enantiomerically pure amine hydrochloride salts, crucial for pharmaceutical applications.
- Stabilizers such as p-methoxyphenol are critical in the methylamine route to prevent polymerization or side reactions.
- Monitoring reaction progress by ^1H-NMR or HPLC is standard practice to ensure completion and purity.
- The Hofmann degradation step is well-established and versatile for converting amides to amines under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Methylhex-5-en-2-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions typically involve the replacement of a functional group in the compound with another group, using reagents like halides or alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
2-Methylhex-5-en-2-amine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex molecules, including pharmaceuticals and agrochemicals. The compound's double bond facilitates various reactions such as:
- Hydrogenation: Converting the double bond into a single bond to form saturated derivatives.
- Nucleophilic Substitution: The amine group can participate in substitution reactions, leading to the formation of new compounds.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic uses. Its structure allows for interactions with biological targets, making it a candidate for drug development. Case studies have shown its efficacy in modulating enzyme activity and influencing protein-ligand interactions.
Biochemical Studies
The compound is utilized in biochemical research to study enzyme mechanisms and metabolic pathways. Its ability to form hydrogen bonds enhances its role as a ligand in various biochemical assays.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, suggesting potential applications in regulating metabolic disorders.
Case Study 2: Synthesis of Bioactive Compounds
Research demonstrated the use of this compound as a precursor in the synthesis of bioactive molecules. By utilizing its reactive double bond, researchers successfully synthesized several derivatives that exhibited promising biological activity against cancer cell lines.
Mechanism of Action
The mechanism by which 2-Methylhex-5-en-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes, and modulating their activity. The exact mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional similarities with 2-methylhex-5-en-2-amine hydrochloride, such as amine hydrochloride groups, branched alkyl/aryl substituents, or unsaturated bonds.
(2-{5-(2-Chloro-5-methylphenoxy)methyl-1,2,4-oxadiazol-3-yl}ethyl)methylamine Hydrochloride
- Structure: Features a methylamine hydrochloride group linked to a 1,2,4-oxadiazole heterocycle and a 2-chloro-5-methylphenoxy substituent.
- Key Properties: Hydrogen bond donors: 2; acceptors: 5 Topological polar surface area (TPSA): 60.2 Ų Complexity score: 270 (high due to heterocycle and multiple substituents) .
- This may influence solubility and receptor-binding affinity in medicinal chemistry applications.
{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine Hydrochloride
- Structure: Contains a bromophenoxy-fluorophenyl aromatic system attached to a methylamine hydrochloride group.
- Key Properties :
- Comparison : The aromatic system contrasts with the aliphatic hexene chain of this compound, suggesting divergent solubility and reactivity profiles.
5-Chloro-1,3-thiazol-2-amine Hydrochloride
- Structure : A thiazole heterocycle with a chloro-substituent and an amine hydrochloride group.
- Key Properties :
Data Tables: Physicochemical Properties of Analogs
Biological Activity
2-Methylhex-5-en-2-amine hydrochloride is an organic compound with significant implications in biochemical and pharmacological research. Its structural features, particularly the presence of an amine group, enable it to interact with various biological targets, influencing enzymatic activity and cellular processes. This article synthesizes current knowledge on the biological activity of this compound, including its mechanisms of action, effects on cellular functions, and potential therapeutic applications.
Molecular Formula : C₇H₁₅ClN
Molecular Weight : 146.66 g/mol
CAS Number : 14450-60-7
The compound's unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions with specific enzymes and receptors. This interaction can lead to:
- Enzyme Modulation : The compound may act as an inhibitor or activator of enzymes involved in metabolic pathways, influencing their catalytic efficiency.
- Cell Signaling Pathway Alteration : By modulating the activity of signaling molecules, it can affect gene expression and cellular metabolism.
Enzyme Interactions
Research indicates that this compound can significantly impact various enzymes:
| Enzyme | Effect | Reference |
|---|---|---|
| Cyclic AMP phosphodiesterase | Inhibition | |
| Acetylcholinesterase | Activation | |
| Aldose reductase | Inhibition |
These interactions suggest potential therapeutic applications in conditions where these enzymes play critical roles, such as metabolic disorders and neurodegenerative diseases.
Cellular Effects
The compound has been shown to influence cellular functions profoundly:
- Gene Expression Modulation : It alters the expression of genes involved in critical cellular processes through interaction with transcription factors.
- Impact on Cellular Metabolism : By affecting metabolic enzymes, it can lead to changes in metabolite levels and overall metabolic flux within cells .
Case Studies
- Neuroprotective Effects : A study demonstrated that this compound exhibited neuroprotective properties by inhibiting acetylcholinesterase activity, which is beneficial in Alzheimer's disease models.
- Anti-diabetic Potential : In vitro assays indicated that this compound could inhibit aldose reductase, suggesting a role in managing diabetic complications by preventing sorbitol accumulation.
- Cardiovascular Implications : Research showed that the compound could modulate cyclic AMP levels in cardiac cells, indicating potential applications in treating heart diseases.
Dosage and Administration
The biological effects of this compound are dose-dependent:
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Methylhex-5-en-2-amine hydrochloride in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks, as recommended for structurally similar hydrochlorides (e.g., 2-Methoxyamphetamine hydrochloride) .
- First Aid : If inhaled, move to fresh air and seek medical attention. For skin contact, wash with soap and water; for eye exposure, rinse for ≥15 minutes .
- Spill Management : Collect mechanically (avoid water streams) and dispose as hazardous waste to prevent environmental contamination .
Q. How can researchers design synthetic routes for this compound while ensuring high yield and purity?
- Methodological Answer :
- Reaction Optimization : Use controlled stoichiometry of methylamine and hex-5-en-2-ol derivatives under inert atmospheres. Monitor temperature (20–40°C) to avoid side reactions.
- Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) .
- Quality Control : Validate purity via NMR (≥95% by <sup>1</sup>H/<sup>13</sup>C) and HPLC (C18 column, UV detection at 254 nm) .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Structural Confirmation :
| Technique | Parameters | Purpose |
|---|---|---|
| NMR | <sup>1</sup>H (400 MHz, D2O), <sup>13</sup>C (100 MHz) | Confirm amine and alkene moieties |
| FT-IR | 3200–3500 cm<sup>-1</sup> (N-H stretch), 1640 cm<sup>-1</sup> (C=C) | Functional group validation |
| Mass Spec | ESI+ mode, m/z 148.1 [M+H]<sup>+</sup> | Molecular ion verification |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound derivatives?
- Methodological Answer :
- Variable Analysis : Compare studies for differences in concentrations (e.g., 1–100 µM), cell lines (HEK-293 vs. CHO), or assay conditions (pH, temperature).
- Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data and identify outliers. Address confounding factors like impurity profiles (e.g., residual solvents) .
- Replication : Repeat key experiments under standardized protocols (e.g., OECD guidelines) to validate findings .
Q. What strategies are recommended for assessing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies :
| Condition | Parameters | Analysis |
|---|---|---|
| Acidic | pH 2 (HCl), 40°C, 7 days | Monitor degradation via HPLC; track loss of parent compound |
| Alkaline | pH 10 (NaOH), 25°C, 14 days | Quantify hydrolysis products (e.g., free amine) |
| Thermal | 60°C, dry state, 30 days | Assess color changes and crystallinity via DSC/TGA |
Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel reaction pathways?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model electrophilic addition at the alkene (e.g., with Br2 or H2O) and predict regioselectivity (Markovnikov vs. anti).
- Molecular Dynamics : Simulate solvation effects (water vs. DMSO) to optimize reaction solvents .
- Docking Studies : Predict binding affinity to biological targets (e.g., serotonin receptors) using AutoDock Vina .
Key Notes
- Safety : Prioritize medical supervision for ≥48 hours post-exposure due to delayed toxicity risks .
- Data Integrity : Cross-validate findings with orthogonal methods (e.g., LC-MS alongside NMR) to address analytical discrepancies .
- Synthesis : Document batch-specific impurities (e.g., unreacted precursors) in certificates of analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
